molecular formula C23H44O3 B12661955 3-Ethoxypropyl oleate CAS No. 69632-99-1

3-Ethoxypropyl oleate

Cat. No.: B12661955
CAS No.: 69632-99-1
M. Wt: 368.6 g/mol
InChI Key: PXAIQGGUEIOZRE-QXMHVHEDSA-N
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Description

3-Ethoxypropyl oleate is an ester derived from oleic acid and 3-ethoxypropanol. It is a compound that finds applications in various fields due to its unique chemical properties. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils, while 3-ethoxypropanol is an alcohol with an ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxypropyl oleate typically involves the esterification of oleic acid with 3-ethoxypropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Oleic Acid+3-EthoxypropanolH2SO43-Ethoxypropyl Oleate+Water\text{Oleic Acid} + \text{3-Ethoxypropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Oleic Acid+3-EthoxypropanolH2​SO4​​3-Ethoxypropyl Oleate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous esterification processes. These processes involve the use of large reactors where oleic acid and 3-ethoxypropanol are continuously fed, and the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypropyl oleate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and 3-ethoxypropanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oleic acid derivatives and 3-ethoxypropanol derivatives.

    Reduction: Alcohols corresponding to the ester.

    Hydrolysis: Oleic acid and 3-ethoxypropanol.

Scientific Research Applications

3-Ethoxypropyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-ethoxypropyl oleate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 3-ethoxypropanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl Oleate: An ester of oleic acid and methanol.

    Ethyl Oleate: An ester of oleic acid and ethanol.

    Propyl Oleate: An ester of oleic acid and propanol.

Uniqueness

3-Ethoxypropyl oleate is unique due to the presence of the ethoxy group in the alcohol moiety, which imparts different solubility and reactivity characteristics compared to other oleate esters. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.

Properties

CAS No.

69632-99-1

Molecular Formula

C23H44O3

Molecular Weight

368.6 g/mol

IUPAC Name

3-ethoxypropyl (Z)-octadec-9-enoate

InChI

InChI=1S/C23H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(24)26-22-19-21-25-4-2/h11-12H,3-10,13-22H2,1-2H3/b12-11-

InChI Key

PXAIQGGUEIOZRE-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCOCC

Origin of Product

United States

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